molecular formula C18H15ClF4N2O B5314412 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine

Cat. No. B5314412
M. Wt: 386.8 g/mol
InChI Key: CKJGOCDPUWRHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors. It also has weak affinity for dopamine and adrenergic receptors. The exact mechanism of action of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine is not fully understood, but it is thought to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has also been found to have anxiogenic and hallucinogenic effects in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine in lab experiments is its ability to selectively target serotonin receptors, making it a useful tool for studying the role of serotonin in various physiological processes. However, 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has also been found to have off-target effects on other receptors, which can complicate data interpretation. Additionally, 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over extended periods of time.

Future Directions

There are several future directions for research involving 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine. One area of interest is the potential therapeutic use of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine for depression and anxiety disorders. Further studies are also needed to fully understand the mechanisms of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine's effects on neurotransmitter release and receptor activation. Finally, the development of more selective and longer-lasting compounds that target serotonin receptors could lead to new treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine is synthesized through a multi-step process that involves the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to produce 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine.

Scientific Research Applications

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has been used in scientific research for a variety of purposes. It has been studied as a potential treatment for depression and anxiety disorders, as well as for its effects on the central nervous system. 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(2-methylbenzoyl)piperazine has also been used to study the mechanisms of action of other drugs, such as MDMA and LSD.

properties

IUPAC Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF4N2O/c1-10-4-2-3-5-11(10)18(26)25-8-6-24(7-9-25)17-15(22)13(20)12(19)14(21)16(17)23/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGOCDPUWRHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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